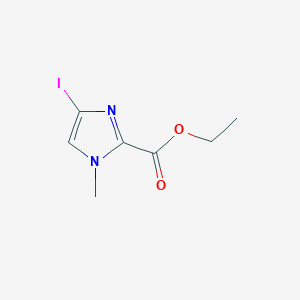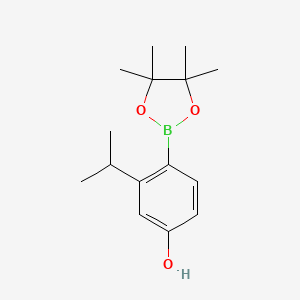
5-Fluoro-6-methylpyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methylpyrazine-2-carboxylic acid typically involves the fluorination of pyrazine derivatives. One common method is the direct fluorination of 6-methylpyrazine-2-carboxylic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow fluorination, which allows for better control over reaction parameters and yields. The use of automated systems and advanced fluorinating agents can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-6-methylpyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventacetonitrile; temperatureroom temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; solventtetrahydrofuran (THF); temperature0-25°C.
Substitution: Amines, thiols; solventdimethylformamide (DMF); temperature50-100°C.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Alcohols, aldehydes.
Substitution: Amino or thiol-substituted pyrazine derivatives.
Applications De Recherche Scientifique
5-Fluoro-6-methylpyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets and pathways.
Industry: Utilized in the development of advanced materials and agrochemicals
Mécanisme D'action
The mechanism of action of 5-Fluoro-6-methylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-2-pyrazinecarboxylic acid: Similar structure but lacks the fluorine atom, resulting in different chemical and biological properties.
2,5-Pyrazinedicarboxylic acid: Contains two carboxylic acid groups, leading to different reactivity and applications.
2,6-Pyridinedicarboxylic acid: A related compound with a pyridine ring instead of a pyrazine ring, used in different contexts.
Uniqueness
5-Fluoro-6-methylpyrazine-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H5FN2O2 |
|---|---|
Poids moléculaire |
156.11 g/mol |
Nom IUPAC |
5-fluoro-6-methylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H5FN2O2/c1-3-5(7)8-2-4(9-3)6(10)11/h2H,1H3,(H,10,11) |
Clé InChI |
GICKSDRPQCJWGI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN=C1F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-(2-Aminoethyl)-1H-benzo[D]imidazol-5-OL](/img/structure/B14850240.png)
![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl 2-ethylbutanoate](/img/structure/B14850247.png)
![1-[4-(Chloromethyl)-6-iodopyridin-2-YL]ethanone](/img/structure/B14850248.png)

